molecular formula C12H12Cl2N4O2S B13986130 N-(2-((2,5-Dichloropyrimidin-4-YL)amino)phenyl)-N-methylmethanesulfonamide

N-(2-((2,5-Dichloropyrimidin-4-YL)amino)phenyl)-N-methylmethanesulfonamide

Cat. No.: B13986130
M. Wt: 347.2 g/mol
InChI Key: RQQYKOWLJDOPAD-UHFFFAOYSA-N
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Description

N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine
  • (2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl)dimethylphosphine oxide

Uniqueness

N-[2-[(2,5-dichloro-4-pyrimidinyl)amino]phenyl]-N-methylmethanesulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12Cl2N4O2S

Molecular Weight

347.2 g/mol

IUPAC Name

N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C12H12Cl2N4O2S/c1-18(21(2,19)20)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

RQQYKOWLJDOPAD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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